4-Bromo-5-cyano-2-formylbenzenesulfonyl chloride

Description

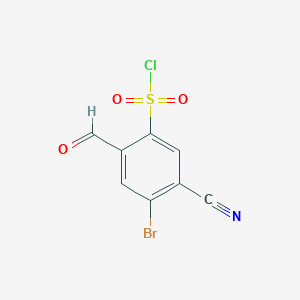

4-Bromo-5-cyano-2-formylbenzenesulfonyl chloride is a multifunctional aromatic sulfonyl chloride derivative. Its structure features a benzene ring substituted with:

- A bromo group at position 4 (electron-withdrawing, halide).

- A cyano group at position 5 (strong electron-withdrawing, nitrile).

- A formyl group at position 2 (electron-withdrawing, aldehyde).

- A sulfonyl chloride group (-SO₂Cl) at position 1 (reactive functional group).

This compound is primarily utilized in organic synthesis, particularly in the preparation of sulfonamides, dyes, and pharmaceutical intermediates. The combination of electron-withdrawing substituents (Br, CN, CHO) enhances its electrophilicity, making it highly reactive in nucleophilic substitution and condensation reactions .

Properties

IUPAC Name |

4-bromo-5-cyano-2-formylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO3S/c9-7-1-6(4-12)8(15(10,13)14)2-5(7)3-11/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZFEPYJBWQOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C#N)S(=O)(=O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-5-cyano-2-formylbenzenesulfonyl chloride typically involves:

- Introduction of the sulfonyl chloride group onto a suitably substituted benzene ring.

- Selective bromination at the 4-position.

- Formylation at the 2-position.

- Introduction of the cyano group at the 5-position.

The order of these substitutions and the choice of reagents are critical to avoid side reactions and achieve high purity.

Preparation of the Sulfonyl Chloride Core

The starting material is often a substituted benzoic acid or benzene sulfonic acid derivative. Conversion to the sulfonyl chloride is commonly achieved by chlorination reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride (COCl)2, often in the presence of a catalyst like dimethylformamide (DMF).

This step yields the reactive sulfonyl chloride intermediate necessary for further functionalization.

Introduction of the Formyl Group (Formylation)

Formylation at the 2-position is typically achieved via electrophilic aromatic substitution using reagents such as the Vilsmeier-Haack reagent (formed from DMF and POCl3), or by directed ortho-metalation followed by quenching with DMF.

- The Vilsmeier-Haack reaction is preferred for its regioselectivity and mild conditions.

- The reaction is performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Bromination at the 4-Position

Selective bromination is performed using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature to avoid polybromination.

- The presence of electron-withdrawing groups (formyl, cyano) directs bromination to the 4-position.

- Reaction typically occurs in solvents like acetic acid or dichloromethane at 0–5 °C to room temperature.

Introduction of the Cyano Group (Cyanation)

The cyano group at the 5-position can be introduced through nucleophilic aromatic substitution or Sandmeyer-type reactions starting from an amino or diazonium precursor.

- For example, a 5-amino derivative can be diazotized and then treated with copper(I) cyanide to install the cyano group.

- Alternatively, direct cyanation using copper-catalyzed cyanide transfer reagents may be employed.

Representative Preparation Procedure (Literature-Informed)

While no direct literature source explicitly details the exact preparation of this compound, analogous procedures for related sulfonyl chlorides provide insight:

Analytical and Purification Considerations

- Purification is typically achieved by silica gel column chromatography using solvents such as ethyl acetate and dichloromethane mixtures.

- Characterization includes NMR (¹H, ¹³C), LC-MS, and HPLC to confirm purity and structure.

- Handling of sulfonyl chlorides requires anhydrous conditions and inert atmosphere to prevent hydrolysis.

Summary Table of Preparation Methods

Research Findings and Notes

- The sulfonyl chloride group is sensitive to moisture; reactions must be conducted under dry conditions.

- The presence of multiple electron-withdrawing groups (formyl, cyano) influences regioselectivity in bromination and cyanation steps.

- Use of catalytic DMF in chlorination reactions significantly improves yield and reaction rate.

- Alternative synthetic routes may involve stepwise functional group introduction or use of protected intermediates to avoid side reactions.

- No direct commercial or patent literature explicitly describes the exact compound synthesis, but related compounds and sulfonyl chloride chemistry provide a reliable framework.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyano-2-formylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, acetonitrile), mild bases (triethylamine).

Reduction: Reducing agents (LiAlH4, hydrogen gas with catalysts), solvents (ether, ethanol).

Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Amines: Formed by the reduction of the cyano group.

Carboxylic Acids: Formed by the oxidation of the formyl group.

Scientific Research Applications

4-Bromo-5-cyano-2-formylbenzenesulfonyl chloride has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyano-2-formylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The cyano and formyl groups can participate in reduction and oxidation reactions, respectively, allowing for further functionalization of the compound .

Molecular Targets and Pathways

In biological systems, the compound can react with nucleophilic amino acid residues in proteins, leading to covalent modifications that can alter protein function. This reactivity is exploited in chemical biology to study protein interactions and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its substitution pattern and functional group diversity. Below is a comparative analysis with structurally related compounds:

Reactivity and Stability

Electrophilicity : The presence of three electron-withdrawing groups (Br, CN, CHO) in the target compound increases the electrophilicity of the sulfonyl chloride group compared to simpler derivatives like 4-bromobenzenesulfonyl chloride. This enhances its reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides).

Hydrolysis Sensitivity : Sulfonyl chlorides generally hydrolyze to sulfonic acids in the presence of water. The target compound’s stability is likely lower than 4-bromobenzenesulfonyl chloride due to the additional EWGs, accelerating hydrolysis .

Functional Group Compatibility : The formyl group allows for further derivatization (e.g., condensation reactions), a feature absent in 4-bromobenzenesulfonyl chloride.

Limitations of Available Data

While direct studies on this compound are scarce in the provided evidence, comparisons are inferred from structural analogs like 4-bromobenzoyl chloride . Further experimental data (e.g., exact melting points, spectroscopic profiles) are needed to validate theoretical predictions.

Biological Activity

4-Bromo-5-cyano-2-formylbenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in chemical and biological research due to its potential applications in medicinal chemistry and material science. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : C8H4BrClN2O2S

- Molecular Weight : 295.54 g/mol

The biological activity of this compound primarily arises from its ability to act as a reactive electrophile. The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with various biological nucleophiles, such as amino acids in proteins. This property is critical for the compound's potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of sulfonyl chlorides exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis due to covalent modification of essential proteins involved in cell division.

Anticancer Properties

The compound has shown promise in cancer research, particularly as a potential inhibitor of specific protein kinases involved in tumor progression. For instance, studies have indicated that it may inhibit the activity of certain tyrosine kinases, which are crucial for cancer cell proliferation and survival. The selectivity and potency of these effects warrant further investigation through clinical trials.

Case Studies

- Synthesis and Evaluation : A study conducted by Huang et al. (2016) synthesized various sulfonamide derivatives, including this compound, and evaluated their biological activities against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents .

- E3 Ligase Targeting : In research focused on targeted protein degradation, compounds similar to this compound were evaluated for their ability to recruit E3 ligases for the degradation of oncoproteins. This approach has shown promise in overcoming drug resistance in cancer therapies .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The compound is synthesized from commercially available 4-bromo-5-cyano-2-formylbenzenesulfonic acid.

- Reaction with Thionyl Chloride : The acid is treated with thionyl chloride under controlled conditions to form the sulfonyl chloride derivative.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds can be insightful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, anticancer | Nucleophilic substitution |

| 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride | Antimicrobial | Similar nucleophilic mechanisms |

| Other sulfonamide derivatives | Varies (antimicrobial/anticancer) | Often involves enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.